

Crystal Structure Analysis of 2-Iodo-4-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-4-methylphenol

Cat. No.: B175219

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Abstract

This technical guide provides a comprehensive overview of the analytical workflow for the crystal structure determination of **2-Iodo-4-methylphenol**. While a definitive crystal structure for **2-Iodo-4-methylphenol** is not publicly available in crystallographic databases as of the date of this publication, this document outlines the necessary experimental protocols, from synthesis to single-crystal X-ray diffraction analysis, that would be required for its elucidation. This guide is intended to serve as a detailed procedural reference for researchers undertaking the crystallographic analysis of this and similar small organic molecules.

Introduction

2-Iodo-4-methylphenol, a substituted aromatic compound, holds potential as a building block in synthetic organic chemistry and drug discovery. Its structural characterization is a prerequisite for understanding its chemical reactivity, physical properties, and potential biological activity. X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This guide details the synthetic route to obtain the compound and the subsequent steps for growing suitable single crystals and analyzing them via X-ray diffraction.

Compound Profile: 2-Iodo-4-methylphenol

Property	Value
CAS Number	16188-57-1
Molecular Formula	C ₇ H ₇ IO
Molecular Weight	234.03 g/mol
IUPAC Name	2-iodo-4-methylphenol
Synonyms	2-Iodo-p-cresol
Physical Form	Off-White to Pale Yellow Solid
Melting Point	35°C
Storage Conditions	2-8°C under inert gas (Nitrogen or Argon)

Experimental Protocols

Synthesis of 2-Iodo-4-methylphenol

A general procedure for the synthesis of **2-iodo-4-methylphenol** can be adapted from methods reported for similar compounds.[1][2] The following protocol describes a common synthetic route from 2-amino-4-methylphenol.

Materials:

- 2-amino-4-methylphenol
- Concentrated Hydrochloric Acid (12 M)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Sodium Bisulfite (NaHSO₃)
- Diethyl Ether (Et₂O)
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Deionized Water
- Hexane (for column chromatography)
- Silica Gel for column chromatography

Procedure:

- **Diazotization:** In a 50 mL round-bottom flask, add 2-amino-4-methylphenol (5.0 mmol, 615 mg), deionized water (10 mL), and concentrated hydrochloric acid (2 mL).
- Cool the mixture to 5°C in an ice bath with continuous stirring.
- Slowly add a solution of sodium nitrite (5.15 mmol, 355 mg) in water (2 mL) dropwise. Maintain vigorous stirring.
- Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the formation of the diazonium salt.
- **Iodination:** Prepare a solution of potassium iodide (5.35 mmol, 885 mg) in water (2 mL).
- Add the potassium iodide solution to the reaction mixture. A dark brown emulsion will form.
- Continue stirring for 45 minutes.
- **Reaction Work-up:** Slowly heat the mixture to 40°C, at which point gas evolution should be observed.
- Reflux the mixture for 1 hour.
- Rapidly cool the reaction flask in an ice bath to 0°C.
- **Extraction and Purification:** Quench any excess iodine by adding a sodium bisulfite solution until the dark color disappears.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to remove the solvent.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield **2-iodo-4-methylphenol**.

Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.

Recommended Method: Slow Evaporation

- Dissolve the purified **2-iodo-4-methylphenol** in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate).
- Prepare a saturated or near-saturated solution at room temperature.
- Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
- Store the container in a vibration-free environment at a constant temperature.
- Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The following outlines a general procedure for data collection and structure refinement.

Instrumentation:

- A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.

Procedure:

- Crystal Mounting: Select a well-formed, single crystal of appropriate dimensions and mount it on a goniometer head.

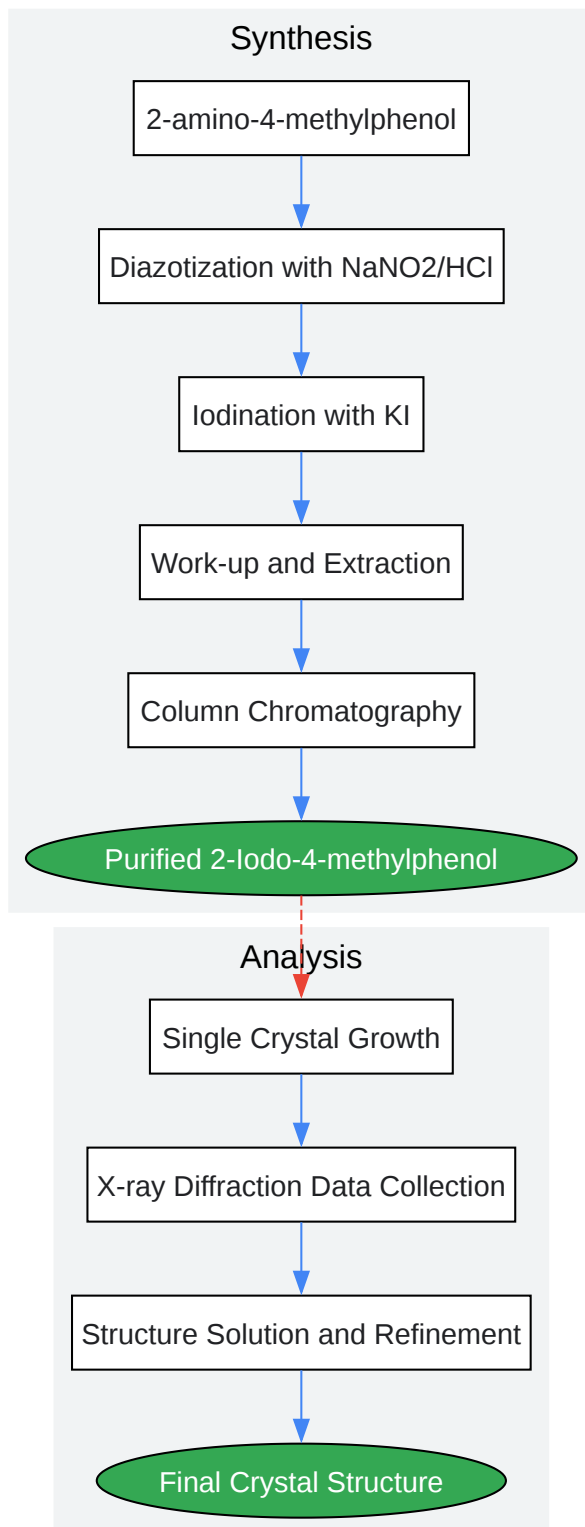
- Data Collection:
 - Center the crystal in the X-ray beam.
 - Perform an initial unit cell determination.
 - Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
- Data Reduction:
 - Integrate the raw diffraction images to obtain reflection intensities.
 - Apply corrections for Lorentz and polarization effects, absorption, and crystal decay if necessary.
- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data using full-matrix least-squares methods.
 - Locate and refine hydrogen atoms.
 - Analyze the final structure for geometric parameters and potential hydrogen bonding.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from synthesis to structural analysis.

Experimental Workflow for Crystal Structure Analysis

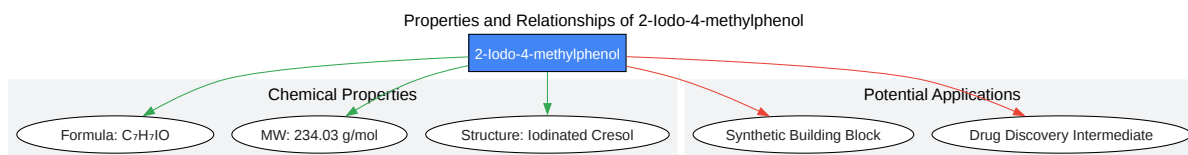


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Caption: Workflow from synthesis to crystal structure determination.

Key Molecular Relationships

This diagram shows the key relationships and properties of **2-Iodo-4-methylphenol**.



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Caption: Key properties and applications of **2-Iodo-4-methylphenol**.

Data Presentation

As no experimentally determined crystal structure for **2-Iodo-4-methylphenol** has been reported, quantitative data tables for crystallographic parameters cannot be provided. Should a structure be determined, the following tables would be populated with the relevant data.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

Parameter	Value
Empirical formula	C ₇ H ₇ IO
Formula weight	234.03
Temperature (K)	
Wavelength (Å)	
Crystal system	
Space group	
Unit cell dimensions	
a (Å)	
b (Å)	
c (Å)	
α (°)	
β (°)	
γ (°)	
Volume (Å ³)	
Z	
Density (calculated) (g/cm ³)	
Absorption coefficient (mm ⁻¹)	
F(000)	
Crystal size (mm ³)	
θ range for data collection (°)	
Index ranges	
Reflections collected	
Independent reflections	

Completeness to $\theta = x^\circ$ (%)

Refinement method

Data / restraints / parameters

Goodness-of-fit on F^2

Final R indices [$I > 2\sigma(I)$]

R indices (all data)

Largest diff. peak and hole ($e.\text{\AA}^{-3}$)

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond/Angle	Length (Å) / Angle (°)
C-I	
C-O	
C-C (ring)	
C-C-C (ring)	
C-C-I	
C-C-O	

Conclusion

This technical guide has outlined the necessary steps for the synthesis and comprehensive crystal structure analysis of **2-Iodo-4-methylphenol**. While a solved structure is not yet available, the detailed protocols provided herein offer a clear pathway for researchers to obtain and characterize this compound. The elucidation of its crystal structure will provide valuable insights for its application in synthetic chemistry and materials science.

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References

- 1. 2-iodo-4-methylphenol CAS#: 16188-57-1 [amp.chemicalbook.com]
- 2. 2-iodo-4-methylphenol | 16188-57-1 [chemicalbook.com]
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